molecular formula C19H18O7 B14779209 3-Hydroxy-7,8,2',3'-tetramethoxyflavone

3-Hydroxy-7,8,2',3'-tetramethoxyflavone

Cat. No.: B14779209
M. Wt: 358.3 g/mol
InChI Key: WPPRTWQVRHDSHI-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8,2',3'-tetramethoxyflavone (CID 57363732, Molecular Formula: C 19 H 18 O 7 ) is a tetramethoxyflavone belonging to a broad class of plant-derived polyphenolic compounds known as flavonoids . This specific compound has been identified as a constituent of the plant Mentha longifolia . Flavonoids are extensively researched for their diverse biological activities, which often include antioxidative, anti-inflammatory, and anti-infective properties . The biological profile of a flavonoid is heavily influenced by its specific substitution pattern, particularly the position of hydroxyl and methoxy groups . For instance, hydroxylation at certain positions and the presence of prenyl or geranyl groups have been studied for their ability to enhance antibacterial effects, while methoxylation at other positions can modulate this activity . Researchers are investigating tetramethoxyflavones (TMFs) for their promising biological properties, including potential effects on cell signaling pathways and enzyme inhibition . As a specialized flavonoid, this compound serves as a valuable chemical standard and a key compound for researchers exploring the structure-activity relationships of polymethoxylated flavones, their mechanisms of action, and their potential applications in various scientific fields. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-hydroxy-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-12-7-5-6-11(16(12)24-3)17-15(21)14(20)10-8-9-13(23-2)19(25-4)18(10)26-17/h5-9,21H,1-4H3

InChI Key

WPPRTWQVRHDSHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or analogous hydroxylated flavones. Key steps include:

  • Bromination : Introduces bromine at specific positions to direct subsequent substitutions.
  • Methylation : Uses dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in acetone to methoxylate hydroxyl groups.
  • Baeyer-Villiger Oxidation : Converts ketones to esters/lactones, facilitating ring expansion.

Example Protocol :

  • Step 1 : Bromination of 2-hydroxy-3-methoxybenzaldehyde yields 5-bromo-2,3-dimethoxybenzaldehyde.
  • Step 2 : Methylation with Me₂SO₄/K₂CO₃ in acetone achieves 5-bromo-2,3-dimethoxybenzaldehyde.
  • Step 3 : Baeyer-Villiger reaction with formic acid/H₂O₂ forms 1,5-dibenzyloxy-2,3-dimethoxybenzene.
  • Step 4 : Vilsmeier-Haack formylation introduces the aldehyde group, followed by cyclization with acetophenone derivatives.

Industrial Scalability : Continuous flow reactors optimize yield (up to 63%) and purity.

Partial Demethylation Using Alcoholic HCl

Selective Hydroxylation

Polymethoxyflavones (e.g., tangeretin or nobiletin) undergo selective demethylation using HCl in ethanol at elevated temperatures (>50°C).

Protocol :

  • Reaction : 20 mg tangeretin in 3 mL 1.25 M HCl/ethanol, refluxed for 130 hours.
  • Workup : Ethanol evaporation, followed by neutralization and recrystallization.
  • Yield : 85.4% 5-hydroxy-4',6,7,8-tetramethoxyflavone (partial demethylation product).

Key Insight : Prolonged reaction times (>100 hours) enhance selectivity for the 5-position hydroxylation.

Chalcone Condensation and Cyclization

Algar-Flynn-Oyamada (AFO) Method

Chalcone intermediates are synthesized via Claisen-Schmidt condensation, followed by oxidative cyclization.

Protocol :

  • Condensation : 2',4',6-Trihydroxyacetophenone reacts with 2,3-dimethoxybenzaldehyde in pyridine/piperidine.
  • Cyclization : Chalcone treated with H₂O₂/NaOH (AFO method) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the flavone core.
  • Methylation : Selective methylation of hydroxyl groups using Me₂SO₄/K₂CO₃.

Yield : 24–50% after purification.

Protection/Deprotection Strategies

Benzyl and Methyl Group Manipulation

  • Benzylation : Protects hydroxyl groups during methylation. Example: 7,8-dibenzyloxyflavone intermediates.
  • Hydrogenolysis : Pd/C/H₂ removes benzyl groups post-methylation.

Protocol :

  • Benzylation : 1,5-Dibenzyloxy-2,3-dimethoxybenzene synthesized using BnCl/K₂CO₃.
  • Vilsmeier Formylation : Introduces aldehyde group.
  • Cyclization and Demethylation : BCl₃ selectively removes methyl groups at 3-position.

Yield : 28–42% after deprotection.

BCl₃-Mediated Deprotection

Selective Demethylation

Boron trichloride (BCl₃) in CH₂Cl₂ at −60°C selectively cleaves methoxy groups, yielding hydroxylated products.

Example :

  • Substrate : 4',6'-Dibenzyloxy-2',3',5,7-pentamethoxyflavone.
  • Reaction : BCl₃ (1 equiv) in CH₂Cl₂, 2 hours.
  • Result : 3-Hydroxy-7,8,2',3'-tetramethoxyflavone with >90% purity.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Methylation Me₂SO₄, K₂CO₃ 50–63% Scalable, high purity Multi-step, requires protection
Alcoholic HCl Demethylation HCl/ethanol 70–85% Selective for 5-position Long reaction times (>100 h)
AFO Cyclization H₂O₂, NaOH 24–50% Direct chalcone conversion Moderate yields
BCl₃ Deprotection BCl₃, CH₂Cl₂ 40–60% High selectivity Low-temperature conditions

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7,8,2’,3’-tetramethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Applications of 3-Hydroxy-7,8,2',3'-tetramethoxyflavone

This compound is a flavonoid with a molecular weight of 358.3 g/mol . Flavonoids, like this compound, possess diverse biological activities, including anti-inflammatory and anticancer properties .

Chemical Properties and Structure

This compound has the molecular formula C19H18O7 . It features a flavone backbone with hydroxyl and methoxy groups at specific positions . The PubChem CID for this compound is 57363732 .

Source and Isolation

This compound can be isolated from natural sources such as Andrographis paniculata . The isolation process involves chromatographic separation of plant extracts, followed by characterization using spectroscopic methods like UV and NMR .

Biological Activities

  • CYP Inhibition: Hydroxylated tetramethoxyflavones, including this compound, can inhibit cytochrome P450 (CYP) enzymes . The IC50 values of tetramethoxyflavones (TMFs) against CYP enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) range from 0.15 to 108 μM, suggesting potent inhibition .
  • Anticancer Properties: 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) exhibits antitumor activity in glioblastoma cell lines . TMF treatment of glioblastoma cells resulted in reduced cell viability and altered cell cycle phases .

Potential Applications

  • Food-Drug Interactions: Due to their CYP inhibitory capabilities, TMFs could potentially cause food-drug interactions if consumed through medicines or supplements .
  • Cancer Therapy: TMFs show promise as anticancer agents, particularly against glioblastoma . Further research may explore their use in combination therapies or as standalone treatments.
  • Drug Development: As a structural scaffold in drug design, this compound can be used to develop novel therapeutic agents .

Hydroxylated Tetramethoxyflavones and Intestinal Cell Permeability

Hydroxylated TMFs affect intestinal cell permeability . Hydroxyl groups enhance TMF hydrophilicity and membrane permeability . These compounds display varied inhibitory effects due to hydroxyl and methoxy hindrance . These properties are important for drug absorption and bioavailability.

TMF as an Antitumor Agent

5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) is a flavone from plants with anticancer properties . TMF's cytotoxic effect was tested on U87MG and T98G glioblastoma (GBM) cell lines in this work. Cell viability was tested using crystal violet staining and trypan blue exclusion assay. Flow cytometry was also used to investigate its influence on the various stages of the cell cycle .

TMF was dissolved in dimethyl sulfoxide (DMSO) to create a stock concentration of 13, 15.6, and 16.5 mM and stored at −80°C . Before each experiment, stock aliquots were diluted to the desired final concentration . Malignant glioma cell cultures were treated with TMF, either alone or in combination with radiation .

Cell viability was determined using the Trypan Blue exclusion test . Approximately 20,000 cells from each cell line were seeded in 12-well plates and exposed to increasing concentrations of TMF after 24 hours . Following 72 hours of incubation with the TMF, the percentage of cell viability was calculated using a phase-contrast microscope .

Mechanism of Action

The mechanism of action of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The pharmacological properties of PMFs are highly dependent on the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of structurally related flavones:

Compound Name Substituent Positions Molecular Weight Key Sources
3-Hydroxy-7,8,2',3'-tetramethoxyflavone 3-OH; 7,8,2',3'-OCH₃ 358.11* Not explicitly stated†
5-Hydroxy-7,8,2',3'-tetramethoxyflavone 5-OH; 7,8,2',3'-OCH₃ 358.11 Andrographis paniculata
4′-Hydroxy-5,6,7,8-tetramethoxyflavone 4′-OH; 5,6,7,8-OCH₃ 374.12 Tangeretin metabolite
5-Hydroxy-6,7,3′,4′-tetramethoxyflavone 5-OH; 6,7,3′,4′-OCH₃ 374.12 Vitex species
3′-Hydroxy-5,7,4′-trimethoxyflavone 3′-OH; 5,7,4′-OCH₃ 344.29 Murraya exotica

Note:

  • The hydroxyl group at position 3 (vs. 5) may alter hydrogen-bonding capacity and bioavailability.

Pharmacological Activities

Antiviral Activity
  • 5-Hydroxy-7,8,2',3'-tetramethoxyflavone exhibits binding affinity (-6.5 kcal/mol) against SARS-CoV-2 proteases (PLpro and Mpro), comparable to control drugs like lamivudine .
  • 3′,4′-Dihydroxy-5,6,7,8-tetramethoxyflavone (a tangeretin metabolite) shows enhanced metabolic stability due to dual hydroxyl groups at positions 3′ and 4′ .
Anticancer Activity
  • 5-Hydroxy-7,8,2',3'-tetramethoxyflavone modulates hepatocellular carcinoma (HCC) pathways by targeting CDK1, EGFR, and HGF, with a binding score of -7.7 kcal/mol to CDK1 .
  • 5,4′-Dihydroxy-7,8,2',3'-tetramethoxyflavone (a dihydroxy variant) demonstrates stronger kinase inhibition due to additional hydrogen-bonding interactions .
Anti-Inflammatory and Antioxidant Effects
  • 3′-Hydroxy-5,7,4′-trimethoxyflavone from Murraya exotica inhibits mast cell secretion, a key mechanism in inflammation .
  • Hydroxylation at position 5 (e.g., in 5-hydroxy-7,8,2',3'-tetramethoxyflavone) enhances radical scavenging, a trait critical for antioxidant activity .

Metabolic and Bioavailability Considerations

  • Methoxy vs. Hydroxyl Groups : Methoxy substitutions improve lipophilicity and membrane permeability, while hydroxyl groups enhance water solubility and target binding. For example, 5-hydroxy-7,8,2',3'-tetramethoxyflavone balances these properties, making it more bioavailable than fully methoxylated analogs like tangeretin .
  • Metabolic Pathways : Tangeretin derivatives undergo demethylation (e.g., 4′-hydroxy-5,6,7,8-tetramethoxyflavone) and hydroxylation, which alter their pharmacokinetic profiles .

Q & A

Q. Table 1: Isolation Yields from Selected Plant Sources

Plant SourceYield (%, w/w)Reference
Andrographis affinis0.45
Orthosiphon stamineus0.32

Basic: Which spectroscopic methods are essential for structural elucidation?

Answer:
A combination of techniques is critical:

  • NMR Spectroscopy: 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR identify substitution patterns (e.g., hydroxyl vs. methoxy groups at C-3 and C-2') .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular formula (e.g., C19H18O6, [M+H]<sup>+</sup> = 343.1184) .
  • UV-Vis Spectroscopy: Absorbance maxima (~270 nm for Band I, ~340 nm for Band II) indicate flavone backbone .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from:

  • Purity Variability: Impurities in isolates (e.g., diterpenes in Andrographis extracts) may confound results. Validate purity via HPLC (≥97%) with orthogonal methods (e.g., LC-MS) .
  • Assay Conditions: Standardize cell lines (e.g., HUVEC for antiangiogenic studies) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Analogues: Differentiate between isomers (e.g., 3-hydroxy vs. 5-hydroxy substitution) using NOESY NMR to assign positions .

Q. Table 2: Conflicting Bioactivity Reports

StudyBioactivity (IC50)Key Variable
Antiangiogenic (HUVEC)12.5 µMPurity = 98%
Antiproliferative (HeLa)>50 µMCo-eluting diterpenes

Advanced: What strategies optimize synthesis for structure-activity relationship (SAR) studies?

Answer:

  • Semi-Synthesis: Start with abundant precursors (e.g., eupatorin or sinensetin) and employ regioselective demethylation (BF3-Et2O) or hydroxylation (Vilsmeier-Haack reagent) .
  • Protection-Deprotection: Use acetyl groups to protect hydroxyls during methoxy group introduction .
  • Validation: Compare synthetic intermediates with natural isolates via <sup>1</sup>H NMR and chiral HPLC to confirm stereochemical fidelity .

Advanced: How does substitution pattern influence interactions with biological targets?

Answer:

  • Hydroxyl at C-3: Enhances hydrogen bonding with proteases (e.g., SARS-CoV-2 M<sup>pro</sup>, ΔG = -6.5 kcal/mol vs. -6.8 kcal/mol for 5-hydroxy analogues) .
  • Methoxy at C-2' and C-3': Increases lipophilicity (logP = 2.8), improving membrane permeability but reducing aqueous solubility (<10 µg/mL) .
  • Comparative SAR: Replace C-7/C-8 methoxy with hydroxyls to assess antioxidant activity (e.g., DPPH assay IC50 shifts from 45 µM to 22 µM) .

Q. Table 3: Substitution Effects on Bioactivity

PositionModificationBioactivity ChangeReference
C-3Hydroxyl → Methoxy↓ Anti-inflammatory (30%)
C-2'Methoxy → H↑ CYP3A4 Inhibition (2×)

Basic: What HPLC conditions are recommended for quantifying this compound in biological matrices?

Answer:

  • Column: C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid), 1.0 mL/min .
  • Detection: UV at 340 nm. Validation parameters (LOQ = 0.5 ng/mL, RSD <5%) ensure reproducibility in plasma pharmacokinetic studies .

Advanced: How do metabolic stability and bioavailability impact preclinical studies?

Answer:

  • Phase II Metabolism: Rapid glucuronidation (t1/2 = 1.2 h in human liver microsomes) limits oral bioavailability (<15%). Use nano-liposomes to enhance solubility (4×) and prolong circulation .
  • Protein Binding: >90% binding to albumin reduces free fraction. Measure unbound concentration via equilibrium dialysis .

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